![molecular formula C14H13BrN2O2 B5809985 3-bromo-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5809985.png)
3-bromo-4-methoxy-N-(3-pyridinylmethyl)benzamide
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Overview
Description
3-bromo-4-methoxy-N-(3-pyridinylmethyl)benzamide is a compound of interest due to its structural similarity to various benzamide derivatives that have been studied for their potential biological activities, including antipsychotic, anticancer, and antibacterial properties. The presence of bromo, methoxy, and pyridinylmethyl groups in its structure suggests that it could exhibit unique chemical and physical properties, making it a subject of interest for synthesis and analysis within the scientific community.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of corresponding benzoic acids with amines or amides under dehydration conditions. For compounds similar to 3-bromo-4-methoxy-N-(3-pyridinylmethyl)benzamide, the synthesis process may involve bromination, methoxylation, and the introduction of the pyridinylmethyl group through nucleophilic substitution reactions (Hirokawa et al., 2000).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using X-ray diffraction, NMR spectroscopy, and computational methods such as DFT calculations. These analyses provide insights into the conformation, bond lengths, and angles, as well as the potential for intramolecular hydrogen bonding, which can influence the biological activity of the compound (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including halogenation, methylation, and reactions with nucleophiles, depending on the functional groups present in the compound. The chemical reactivity can be influenced by the electron-withdrawing or electron-donating nature of the substituents, affecting the compound's ability to undergo electrophilic or nucleophilic substitution reactions (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting point, solubility, and crystalline form, can be determined through thermal analysis, solubility tests, and X-ray diffraction studies. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of 3-bromo-4-methoxy-N-(3-pyridinylmethyl)benzamide, such as acidity, basicity, and reactivity towards different chemical reagents, can be influenced by the presence and position of the bromo and methoxy groups, as well as the pyridinylmethyl moiety. These groups can affect the electron density on the benzamide core, altering its reactivity in chemical reactions (Akbaba et al., 2010).
properties
IUPAC Name |
3-bromo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-5-4-11(7-12(13)15)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTWWMCMNKBESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(3-pyridinylmethyl)benzamide |
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